The compound is part of a broader class of pyridine derivatives that have been studied for their pharmacological properties. It is often synthesized as part of research into new drug candidates for treating conditions such as inflammation and cancer. The molecular formula for 4,5,6-trimethylpyridin-3-amine is with a molecular weight of 148.20 g/mol .
The synthesis of 4,5,6-trimethylpyridin-3-amine can be achieved through several methods. A notable synthetic route involves the following steps:
The reaction conditions, including temperature and solvent choice, play a crucial role in the efficiency and yield of the synthesis.
The molecular structure of 4,5,6-trimethylpyridin-3-amine features:
This structure contributes to its chemical properties and reactivity in various reactions.
4,5,6-trimethylpyridin-3-amine participates in several chemical reactions:
These reactions are significant in modifying the compound for specific therapeutic applications.
The mechanism of action for compounds derived from 4,5,6-trimethylpyridin-3-amine often involves:
Understanding these mechanisms is crucial for developing effective therapeutics based on this compound.
The physical and chemical properties of 4,5,6-trimethylpyridin-3-amine include:
These properties influence its behavior in biological systems and its suitability for various applications.
The applications of 4,5,6-trimethylpyridin-3-amine span several fields:
Research continues into optimizing its structure for enhanced efficacy and reduced side effects in therapeutic contexts .
Introduction to 4,5,6-Trimethylpyridin-3-amine4,5,6-Trimethylpyridin-3-amine (CAS: 1557262-53-9) is a tri-substituted aminopyridine derivative with the molecular formula C₈H₁₂N₂ and a molecular weight of 136.198 g/mol. Its canonical SMILES representation is Cc1ncc(N)c(C)c1C
, indicating methyl groups at positions 4, 5, and 6, and an amine at position 3 of the pyridine ring [5]. This compound serves as a crucial intermediate for synthesizing bioactive molecules, particularly kinase inhibitors and antioxidants.
Palladium-catalyzed C–N coupling reactions enable direct functionalization of the pyridine ring. NaOTMS (sodium trimethylsilanolate) proves effective as a base for coupling base-sensitive heteroaryl halides with aliphatic amines. Its moderate basicity (pKaH ≈ 11) minimizes decomposition of sensitive intermediates, unlike stronger bases like NaOt-Bu (pKaH ≈ 19). The GPhos ligand (e.g., P1 catalyst) resists catalyst deactivation by shielding the Pd center from heteroarene coordination, facilitating couplings with sterically demanding α-branched amines [6]. For example, 4-bromothiazole couples with piperidine using Pd-GPhos/NaOTMS to achieve 99% yield under optimized conditions (0.4 M in THF, 50°C) [6] [7].
Table 1: Palladium-Catalyzed Amination of Halogenated Pyridines
Substrate | Amine | Catalyst System | Yield (%) | Key Advantage |
---|---|---|---|---|
4-Bromothiazole | Piperidine | Pd-GPhos, NaOTMS | 99 | Suppresses base-sensitive decomposition |
6-Bromo-2,4,5-TMP* | Aryl amines | Pd(dba)₂, RuPhos | 70–85 | Tolerates electron-deficient arylamines |
Heteroaryl bromides | Morpholine | BrettPhos, LHMDS | 80–95 | Functional group tolerance |
*TMP: Trimethylpyridin-3-ol derivative [6] [7].
Buchwald-Hartwig amination is pivotal for synthesizing 6-substituted analogues. A general route involves 6-bromo-2,4,5-trimethylpyridin-3-ol as a key intermediate, which undergoes Pd-catalyzed coupling with diverse aryl amines. Pd(dba)₂ with RuPhos or BrettPhos ligands facilitates this transformation under mild conditions (e.g., dioxane, 80–100°C). For instance, coupling with 3,5-dimethoxy-2,6-difluoroaniline yields FGFR4 kinase inhibitors with >95% purity [3]. The reaction tolerates electron-rich and electron-deficient aryl amines, enabling access to libraries for structure-activity relationship (SAR) studies.
Challenges and Solutions:
Reductive amination modifies the C6 position of aldehyde-containing pyridine precursors. While not explicitly detailed for 4,5,6-trimethylpyridin-3-amine, analogous protocols use NaBH₃CN or NaBH(OAc)₃ to reduce imines formed in situ from pyridoxal derivatives and primary/secondary amines. This method is ideal for introducing alkyl chains, enhancing lipophilicity for applications like antioxidant prodrugs [1]. For example, N-palmityl-6-amino-2,4,5-trimethylpyridin-3-ol was synthesized via reductive amination and showed superior anti-lipid peroxidation activity compared to α-tocopherol [1].
Regioselective bromination at C6 is critical for synthesizing advanced intermediates. Pyridoxine hydrochloride is treated with SOCl₂ to replace hydroxymethyl groups with chloride, yielding 3-hydroxy-2,4,5-tris(chloromethyl)pyridine (27). Reductive dehalogenation with Zn/Cu in acetic acid gives 6-amino-2,4,5-trimethylpyridin-3-ol (6), which undergoes electrophilic bromination using N-bromosuccinimide (NBS) to afford 6-bromo-2,4,5-trimethylpyridin-3-ol (9) [1] [3]. Bromination exclusively occurs at C6 due to steric and electronic effects from adjacent methyl groups.
Optimization Insight:
Pyridoxine HCl (vitamin B6) serves as a low-cost precursor for large-scale synthesis. A four-step sequence is optimized for efficiency:
Table 2: Synthesis from Pyridoxine HCl to 6-Substituted Analogues
Step | Reaction | Reagents/Conditions | Intermediate/Product | Yield (%) |
---|---|---|---|---|
1 | Chlorination | SOCl₂, reflux | 2,4,5-Tris(chloromethyl)pyridin-3-ol | 90 |
2 | Reductive dehalogenation | Zn/Cu, AcOH, 70°C | 6-Amino-2,4,5-trimethylpyridin-3-ol | 85 |
3 | Regioselective bromination | NBS, DMF, 25°C | 6-Bromo-2,4,5-trimethylpyridin-3-ol | 75 |
4 | Buchwald-Hartwig coupling | Pd(OAc)₂, XPhos, NaOTMS, dioxane | 6-(Dimethoxyphenyl)aminopyridinol | 82 |
Advantages:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1